N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide
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Overview
Description
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide is a complex organic compound that features both an isoindoline and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide typically involves the condensation of 3-aminoisoindoline with 4-hydroxybenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline core structure and exhibit similar reactivity and applications.
Indole derivatives: These compounds contain an indole moiety and are known for their diverse biological activities.
Uniqueness
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide is unique due to the presence of both an isoindoline and a benzamide moiety, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these moieties.
Properties
IUPAC Name |
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-4-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-13-11-3-1-2-4-12(11)14(17-13)18-19-15(21)9-5-7-10(20)8-6-9/h1-8,20H,(H,19,21)(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHIJJRKABNAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)C3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=N/NC(=O)C3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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